molecular formula C8H15N3O B13062441 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine

5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine

Cat. No.: B13062441
M. Wt: 169.22 g/mol
InChI Key: LTQWEPBKZXYYPG-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a methoxy group, a methyl group, and an isopropyl group attached to a pyrazole ring

Preparation Methods

The synthesis of 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine typically involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the pyrazole ring using a methylating agent such as dimethyl sulfate or methyl iodide.

    Addition of the isopropyl group: This can be done through an alkylation reaction using isopropyl bromide or isopropyl chloride in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.

Comparison with Similar Compounds

5-Methoxy-3-methyl-1-(propan-2-YL)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    5-Methoxy-3-methyl-1-phenyl-4-(propan-2-YL)-1H-pyrazole: This compound has a phenyl group instead of an amine group, which can lead to different chemical and biological properties.

    3-Methyl-1-(propan-2-YL)-1H-pyrazol-4-amine: Lacks the methoxy group, which can affect its reactivity and interactions with other molecules.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

5-methoxy-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C8H15N3O/c1-5(2)11-8(12-4)7(9)6(3)10-11/h5H,9H2,1-4H3

InChI Key

LTQWEPBKZXYYPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N)OC)C(C)C

Origin of Product

United States

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